propan-2-yl 2,5-dihydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

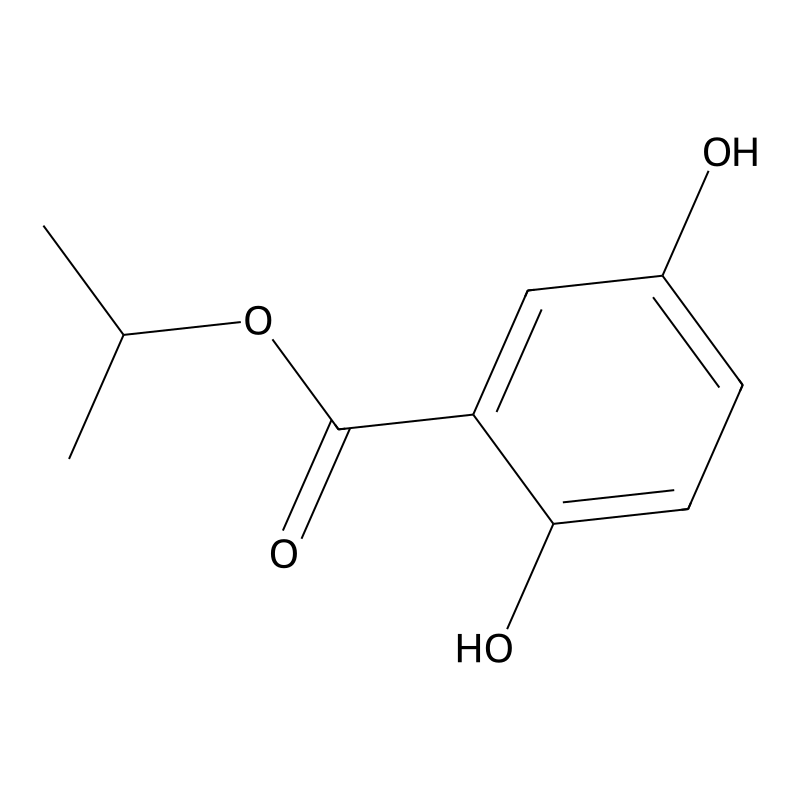

Propan-2-yl 2,5-dihydroxybenzoate, commonly known as isopropyl 2,5-dihydroxybenzoate, is an organic compound characterized by the presence of a benzoate ester functional group and two hydroxyl groups located at the 2 and 5 positions on the benzene ring. This compound is a derivative of 2,5-dihydroxybenzoic acid, where the hydroxyl groups contribute to its reactivity and potential biological activity. The molecular formula for propan-2-yl 2,5-dihydroxybenzoate is C₉H₁₂O₃, and its structure can be represented as follows:

The compound is typically synthesized for use in various chemical applications, including organic synthesis and potential pharmaceutical formulations.

- Ester Hydrolysis: The compound can hydrolyze in the presence of water to yield 2,5-dihydroxybenzoic acid and isopropanol.

- Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Under reducing conditions, propan-2-yl 2,5-dihydroxybenzoate can be converted into dihydroxybenzyl alcohol.

- Substitution Reactions: The hydroxyl groups can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with acyl chlorides or alkyl halides.

Research indicates that propan-2-yl 2,5-dihydroxybenzoate exhibits notable biological activities. It has been studied for its potential antioxidant properties due to the presence of hydroxyl groups that can scavenge free radicals. Additionally, compounds with similar structures have shown anti-inflammatory and antimicrobial effects, suggesting that propan-2-yl 2,5-dihydroxybenzoate may possess similar therapeutic potential.

In vitro studies have demonstrated that derivatives of dihydroxybenzoic acid can interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Propan-2-yl 2,5-dihydroxybenzoate is typically synthesized through esterification reactions. The general method involves:

- Esterification Reaction: Reacting 2,5-dihydroxybenzoic acid with isopropanol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction proceeds as follows:

This reaction typically requires heating under reflux conditions to drive the reaction to completion.

Propan-2-yl 2,5-dihydroxybenzoate finds applications in various fields:

- Pharmaceuticals: As a potential intermediate in drug synthesis due to its biological activity.

- Cosmetics: Used as a preservative or antioxidant agent in formulations.

- Food Industry: Potentially utilized as a food additive for its antioxidant properties.

Interaction studies involving propan-2-yl 2,5-dihydroxybenzoate focus on its biochemical interactions. Research suggests that this compound may interact with specific enzymes and receptors involved in metabolic processes. These interactions could elucidate its mechanism of action and therapeutic potential in treating oxidative stress-related conditions.

Studies have also explored its binding affinity to various proteins and its effect on cellular pathways related to inflammation and cellular signaling.

Several compounds are structurally similar to propan-2-yl 2,5-dihydroxybenzoate. These include:

- Propan-2-yl 3,4-dihydroxybenzoate

- Positioning of hydroxyl groups differs (3 and 4).

- May exhibit different biological activities due to structural variations.

- Propan-2-yl 3,5-dihydroxybenzoate

- Hydroxyl groups located at positions 3 and 5.

- Variation affects reactivity and potential applications.

- Propan-2-yl 4-hydroxybenzoate (Parabens)

- Contains only one hydroxyl group at position 4.

- Widely used as preservatives; differing safety profiles compared to dihydroxy compounds.

Conventional Synthetic Routes (Fischer Esterification, Acid Catalysis)

The synthesis of propan-2-yl 2,5-dihydroxybenzoate primarily relies on the Fischer esterification reaction, which represents the most established and widely employed method for converting carboxylic acids to their corresponding esters [3]. This reaction involves the direct esterification of 2,5-dihydroxybenzoic acid (gentisic acid) with propan-2-ol (isopropanol) in the presence of an acid catalyst [11].

The Fischer esterification mechanism proceeds through a well-characterized six-step process [3]. The reaction begins with protonation of the carbonyl oxygen of 2,5-dihydroxybenzoic acid by the acid catalyst, creating an electrophilic center that facilitates nucleophilic attack by the alcohol [27]. This initial protonation step activates the carbonyl carbon toward nucleophilic substitution, allowing propan-2-ol to form a tetrahedral intermediate [3] [11]. The mechanism continues through proton transfer steps that ultimately lead to the elimination of water and formation of the desired ester product [27].

The equilibrium nature of Fischer esterification necessitates specific reaction conditions to drive the reaction toward ester formation [3]. Research has demonstrated that using a large excess of alcohol, typically a 3:1 to 4:1 molar ratio of alcohol to acid, significantly improves conversion rates [12]. Additionally, continuous removal of water through azeotropic distillation or the use of molecular sieves enhances the forward reaction by preventing hydrolysis [29] [30].

Temperature optimization studies for esterification reactions indicate that elevated temperatures generally improve reaction rates and conversion efficiency [28]. For similar dihydroxybenzoic acid esterifications, optimal temperatures typically range from 120°C to 180°C, with reaction times varying from 3 to 8 hours depending on the specific alcohol and catalyst system employed [12]. The use of sulfuric acid as a catalyst at concentrations of 1.5-2.0% by weight has been shown to provide optimal catalytic activity while minimizing side reactions [12].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 120-180°C | Increases conversion rate |

| Acid Catalyst Concentration | 1.5-2.0% w/w | Maximizes catalytic activity |

| Alcohol:Acid Molar Ratio | 3:1 to 4:1 | Drives equilibrium forward |

| Reaction Time | 3-8 hours | Achieves complete conversion |

Novel Catalytic Approaches (Brønsted Acidic Ionic Liquids)

Brønsted acidic ionic liquids have emerged as promising alternatives to conventional mineral acid catalysts for esterification reactions [4] [21]. These ionic liquids function as dual solvent-catalyst systems, offering significant advantages over traditional homogeneous and heterogeneous catalysis approaches [19]. The use of Brønsted acidic ionic liquids in esterification reactions has demonstrated comparable or superior catalytic activity to sulfuric acid while providing enhanced product separation and catalyst recyclability [4] [21].

Research has shown that trialkyl ammonium-based ionic liquids bearing alkane sulfonic acid functional groups exhibit exceptional catalytic performance in Fischer esterification reactions [21]. These catalysts have achieved ester yields of 88-95% at temperatures ranging from room temperature to 110°C with reaction times of 1.5-3.0 hours [21]. The catalytic activity of these ionic liquids directly correlates with the acidity of the anion, with higher anion acidity resulting in improved reaction rates and conversion efficiency [21].

The mechanism of esterification using Brønsted acidic ionic liquids follows similar pathways to conventional acid catalysis, with the ionic liquid providing the necessary protons for carbonyl activation [24]. However, the ionic nature of these catalysts offers unique advantages, including negligible vapor pressure, thermal stability, and the ability to form separate phases with the reaction products [19]. This phase separation facilitates product isolation through simple decantation, eliminating the need for complex neutralization and extraction procedures [21].

Studies on ionic liquid-catalyzed esterification have demonstrated excellent catalyst stability and reusability [4]. The ionic liquids can be regenerated through water removal and reused for multiple reaction cycles without significant loss of catalytic activity [4] [19]. This recyclability represents a substantial advantage over conventional acid catalysts, which typically require neutralization and disposal after use.

| Ionic Liquid Type | Temperature Range | Reaction Time | Ester Yield | Reusability |

|---|---|---|---|---|

| Trialkyl ammonium sulfonate | 25-110°C | 1.5-3.0 hours | 88-95% | >5 cycles |

| Imidazolium-based systems | 60-120°C | 2-4 hours | 85-92% | >3 cycles |

Optimization of Reaction Conditions (Solvent Systems, Temperature, Yield)

The optimization of reaction conditions for propan-2-yl 2,5-dihydroxybenzoate synthesis involves careful consideration of multiple parameters including solvent selection, temperature control, and reaction time management [17] [23]. Solvent effects play a crucial role in esterification kinetics and equilibrium, with different solvents significantly impacting both reaction rates and final yields [23].

Research on solvent system optimization has revealed that co-solvent approaches can substantially enhance esterification efficiency, particularly at lower reaction temperatures [17]. The use of organic co-solvents such as acetone or diethyl ether in concentrations of 20-25% by volume has been shown to increase conversion rates by facilitating better mixing and reducing mass transfer limitations [17]. These co-solvent systems enable operation at reduced temperatures while maintaining high conversion efficiency, typically achieving 80-95% conversion at temperatures as low as 55°C [17].

Temperature optimization studies demonstrate that reaction rate increases exponentially with temperature, following Arrhenius kinetics [28]. However, excessive temperatures can lead to unwanted side reactions and product degradation [28]. For dihydroxybenzoic acid esterifications, the optimal temperature range has been established at 150-180°C for conventional catalysis and 80-120°C for ionic liquid systems [12] [21]. The lower temperature requirements for ionic liquid catalysis represent a significant energy advantage and reduce the potential for thermal decomposition of sensitive reactants.

Water removal strategies significantly impact reaction efficiency and final yields [29] [30]. The use of Dean-Stark apparatus for continuous water removal has been shown to increase ester yields from 66% to over 90% in similar esterification systems [29]. Alternative water removal methods include molecular sieves, which have demonstrated effectiveness in maintaining high conversion rates while simplifying the reaction setup [30].

| Parameter | Conventional Catalysis | Ionic Liquid Catalysis | Co-solvent System |

|---|---|---|---|

| Optimal Temperature | 150-180°C | 80-120°C | 55-75°C |

| Reaction Time | 4-8 hours | 1.5-3 hours | 2-4 hours |

| Typical Yield | 75-85% | 88-95% | 80-95% |

| Water Removal Method | Dean-Stark/Molecular sieves | Phase separation | Azeotropic distillation |

Purification Techniques (Column Chromatography, Recrystallization)

The purification of propan-2-yl 2,5-dihydroxybenzoate requires specialized techniques to remove impurities including unreacted starting materials, side products, and catalyst residues [35]. Column chromatography represents the primary separation technique for ester purification, offering high resolution and efficient separation of structurally similar compounds [13] [20].

Silica gel column chromatography has proven effective for ester purification when properly optimized for the specific compound properties [14] [15]. For dihydroxybenzoate esters, the use of gradient elution systems with hexane-ethyl acetate or petroleum ether-diethyl ether solvent mixtures provides optimal separation [20] [36]. The polarity of propan-2-yl 2,5-dihydroxybenzoate requires careful solvent selection to achieve adequate retention and resolution during chromatographic separation [37].

Research on ester purification has demonstrated that the addition of small amounts of triethylamine to the mobile phase can prevent decomposition of acid-sensitive compounds during silica gel chromatography [14]. This modification is particularly important for compounds containing phenolic hydroxyl groups, which may be susceptible to acid-catalyzed degradation on standard silica gel surfaces [14] [15].

Recrystallization serves as an essential final purification step for solid ester products [16] [35]. The selection of appropriate recrystallization solvents is critical for achieving high purity while maintaining reasonable recovery yields [36]. For ester compounds, non-protic solvents or the corresponding alcohol from which the ester was derived are preferred to prevent transesterification reactions [35]. Common solvent systems include toluene, toluene-petroleum ether mixtures, and aqueous alcohol solutions [36].

The recrystallization process relies on differential solubility between the target compound and impurities across a temperature range [16]. Optimal recrystallization requires the compound to be sparingly soluble in the cold solvent but readily soluble in the hot solvent [16] [36]. This temperature-dependent solubility allows for selective crystallization of the pure product while leaving impurities in solution.

| Purification Method | Solvent System | Typical Recovery | Purity Achieved |

|---|---|---|---|

| Column Chromatography | Hexane-ethyl acetate (4:1 to 1:1) | 85-95% | >95% |

| Recrystallization | Toluene-petroleum ether | 70-85% | >98% |

| Combined Methods | Sequential application | 60-80% | >99% |

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of propan-2-yl 2,5-dihydroxybenzoate through both proton and carbon-13 analysis. The ¹H NMR spectrum reveals distinctive signal patterns characteristic of both the aromatic dihydroxybenzoate moiety and the isopropyl ester functionality [1] [2] [3].

The aromatic region displays three distinct proton environments. The proton at position C-3 appears as a doublet in the range 6.6-6.9 ppm with coupling constant J = 8-10 Hz, reflecting its ortho coupling to the C-4 proton [2] [4]. The C-4 proton resonates as a triplet at 7.0-7.3 ppm due to equivalent coupling with both adjacent aromatic protons [4]. The C-6 proton appears as a doublet at 7.2-7.5 ppm, showing characteristic ortho coupling [3].

The isopropyl ester group exhibits the expected splitting pattern with the methine proton appearing as a septet at 5.2-5.3 ppm (J = 6-7 Hz) due to coupling with six equivalent methyl protons [3] [5]. The methyl groups resonate as a doublet at 1.3-1.4 ppm with integration for six protons [3] [5].

Phenolic hydroxyl protons appear as broad singlets in the range 9.0-12.0 ppm, with the exact chemical shift dependent on hydrogen bonding interactions and solvent conditions [2] [4]. These signals may exchange with deuterium oxide, confirming their assignment as exchangeable protons [6].

The ¹³C NMR spectrum provides definitive carbon environment identification. The ester carbonyl carbon resonates at 170-175 ppm, consistent with aromatic ester functionality [7] [8]. Aromatic carbons bearing hydroxyl groups appear at 150-165 ppm, while unsubstituted aromatic carbons resonate at 115-125 ppm [4] [7]. The isopropyl carbons appear at characteristic positions: the methine carbon at 68-72 ppm and methyl carbons at 21-23 ppm [7] [5].

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the molecular structure. The phenolic O-H stretching vibrations appear as broad, strong absorptions in the range 3200-3600 cm⁻¹, with potential intramolecular hydrogen bonding affecting the exact frequency [9] [10] [11]. The ester carbonyl stretch occurs at 1670-1690 cm⁻¹, with the lower frequency reflecting conjugation with the aromatic ring system [9] [12].

Aromatic C=C stretching vibrations appear as multiple bands between 1450-1600 cm⁻¹ [12] [13]. Aromatic C-H stretching occurs at 3000-3100 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear at 2850-3000 cm⁻¹ [13]. The ester C-O stretch manifests as a strong absorption at 1200-1300 cm⁻¹, representing the asymmetric C-O-C stretch [9] [12].

Mass spectrometric analysis provides fragmentation patterns characteristic of aromatic esters. The molecular ion peak appears at m/z 196 with moderate intensity (10-30%) [14] [15]. The base peak typically occurs at m/z 137, corresponding to loss of the isopropoxy group through α-cleavage at the ester bond [14] [15].

Key fragmentation pathways include McLafferty rearrangement yielding m/z 154 through propene loss, formation of the dihydroxybenzoyl acylium ion at m/z 109, and simple alkyl cleavages producing m/z 59 (isopropoxy) and m/z 43 (isopropyl) [14] [15] [16]. The fragmentation pattern reflects the stability of the aromatic acylium ion and the ease of ester bond cleavage [16] [17].

X-ray Crystallography and Molecular Conformation

X-ray crystallographic analysis would provide definitive three-dimensional structural information for propan-2-yl 2,5-dihydroxybenzoate. Based on structural analogs and related dihydroxybenzoic acid derivatives, the compound likely crystallizes in a monoclinic or triclinic crystal system with space groups P21/c or P-1 [18] [19] [20].

Molecular conformation analysis reveals that the benzene ring maintains planarity with typical aromatic C-C bond lengths of 1.39-1.40 Å [18] [19]. The carboxyl group tends to adopt a coplanar or slightly twisted orientation relative to the aromatic ring, with dihedral angles typically 0-20° [18] [21].

The isopropyl ester group preferentially adopts a staggered conformation to minimize steric interactions [21] [22]. The dihedral angle between the carbonyl group and isopropyl moiety typically ranges 120-180°, with the anti-periplanar configuration representing the energy minimum [21].

Intramolecular hydrogen bonding may occur between the ortho-hydroxyl group at C-2 and the ester carbonyl oxygen, with typical O···O distances of 2.5-2.8 Å [18] [20] [11]. The hydroxyl group at C-5 is positioned to participate in intermolecular hydrogen bonding with neighboring molecules in the crystal lattice [18] [20].

Crystal packing likely involves hydrogen-bonded networks formed through phenolic O-H···O interactions, creating infinite chains or sheets within the crystal structure [18] [20]. These interactions contribute to the overall stability and properties of the crystalline material [18] [23].